molecular formula C8H9N3OS B1204671 2-Benzoylhydrazinecarbothioamide CAS No. 5351-66-6

2-Benzoylhydrazinecarbothioamide

Cat. No.: B1204671
CAS No.: 5351-66-6
M. Wt: 195.24 g/mol
InChI Key: OWKWAVBMKKZMHE-UHFFFAOYSA-N
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Description

2-Benzoylhydrazinecarbothioamide (2-BHCTA) is a synthetic molecule that has been studied extensively in recent years in the fields of scientific research and laboratory experiments. 2-BHCTA is a derivative of benzoylhydrazinecarbothioamide, a molecule that has been used in a variety of applications since the early 1900s. 2-BHCTA is a versatile molecule that has been used in a variety of scientific research applications, including as a catalyst, a reagent, and a ligand. 2-BHCTA is also a useful tool for laboratory experiments, as it is easy to synthesize and has a wide range of biochemical and physiological effects.

Scientific Research Applications

DNA/Protein Binding and Cytotoxicity Studies

2-Benzoylhydrazinecarbothioamide derivatives have been studied for their ability to bind with calf thymus DNA (CT DNA) and bovine serum albumin (BSA). Research has shown that these compounds, particularly the copper(II) and nickel(II) complexes, exhibit significant cytotoxic activity against lung cancer cell lines (A549), with less toxicity toward normal cell lines. This highlights their potential use in cancer research and therapy (Muralisankar et al., 2016).

Molecular Docking and Cytotoxicity in Metal Complexes

Studies on N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes have shown that these compounds have potential cytotoxic effects, especially against HCT116 and HePG2 cell lines. Molecular docking studies have provided support for these experimental results, furthering the understanding of their potential use in treating certain cancers (Abdel‐Rhman et al., 2019).

Synthesis of Heterocyclic Compounds with Biological Activity

N-benzoyl cyanoacetylhydrazine, a related compound, has been used to synthesize new heterocyclic compounds with potential biological activity. These synthesized derivatives have exhibited antibacterial and antifungal activities, indicating their potential application in developing new antimicrobial agents (Mohareb et al., 2007).

Anti-neoplastic Activity

Thiosemicarbazone-oxime derivatives containing this compound units have been synthesized and evaluated for in vitro anti-neoplastic activity. These compounds, particularly the copper(II) and nickel(II) complexes, have shown significant anti-proliferative effects against human leukemia cells, making them potential candidates for cancer therapy (Babahan et al., 2014).

Synthesis of 1,3,4-Thiadiazoles with Antimicrobial Activity

2-(Hydrazinecarbothioyl)-N-substituted hydrazinecarbothioamides, a group of compounds related to this compound, have been used to synthesize 5-unsubstituted-1,3,4-thiadiazole-2-amine derivatives. These compounds have shown promising antimicrobial activities, expanding their potential use in the development of new antimicrobial agents (Hassan et al., 2015).

Development of Optical Probes

A simple-structured hydrazinecarbothioamide derivative has been synthesized for use as a dual-channel optical probe for Hg2+ and Ag+. This development demonstrates the potential of such compounds in creating sensitive and selective probes for metal ions, which can be crucial in environmental monitoring and bioimaging applications (Shi et al., 2016).

Safety and Hazards

The safety data sheet for 2-Benzoylhydrazinecarbothioamide indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Benzoylhydrazinecarbothioamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to significant changes in cellular metabolism and function .

Cellular Effects

The effects of this compound on cells are diverse and profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain proteases, thereby affecting protein degradation pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses include liver and kidney damage, as well as disruptions in normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism, including those involved in the synthesis and degradation of biomolecules . The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function, affecting various cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within subcellular structures, such as the nucleus or mitochondria, can impact its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

benzamidothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-8(13)11-10-7(12)6-4-2-1-3-5-6/h1-5H,(H,10,12)(H3,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKWAVBMKKZMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968250
Record name 2-[Hydroxy(phenyl)methylidene]hydrazine-1-carboximidothioic acid
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Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-66-6
Record name Benzoic acid, 2-(aminothioxomethyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5351-66-6
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Record name Semicarbazide, 1-benzoyl-3-thio-
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Record name 5351-66-6
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Record name 2-[Hydroxy(phenyl)methylidene]hydrazine-1-carboximidothioic acid
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Record name 2-(aminothioxomethyl)benzohydrazide
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Synthesis routes and methods I

Procedure details

The starting material 2-bromo-5-nitrothiazole was prepared by treating 2-amino-5-nitrothiazole (Aldrich) with sodium nitrite and hydrogen bromide (Fr. Demande 2,015,434, 1970). 3-Phenyl-1,2,4-triazole-5-thione (E. Hogarth, J. Chem. Soc. (1949) 1163) was prepared by first reacting benzoyl chloride with thiosemicarbazide in pyridine at 0° C. to give benzoyl thiosemicarbazide. Benzoyl thiosemicarbazide was treated with potassium hydroxide in ethanol to give 3-phenyl-1,2,4-triazole-5-thione. 3-Phenyl-1,2,4-triazole-5-thione (1.77 g) was then dissolved in 50 mL of methanol and treated with 0.57 g of 95% sodium methoxide, and then with 2-bromo-5-nitrothiazole (2.09 g). The mixture was stirred at room temperature for 2 hours and the precipitated sodium bromide was removed by filtration. The methanol was evaporated and the product crystallized from ethanol and water to give 1.5 g of 3-[(5-nitrothiazol-2-yl)mercapto]-5-phenyl-1,2,4-triazole, a white solid, MP 155°-157° C.
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Synthesis routes and methods II

Procedure details

The key starting material 2-bromo-5-nitrothiazole was prepared by treating 2-amino-5-nitrothiazole (Aldrich) with sodium nitrite and hydrogen bromide (Fr. Demande 2,015,434, 1970). 3-Phenyl-1,2,4-triazole-5-thione (E. Hogarth, J. Chem. Soc. (1949) 1163) was prepared by first reacting benzoyl chloride with thiosemicarbazide in pyridine at 0° C. to give benzoyl thiosemicarbazide. Benzoyl thiosemicarbazide was treated with potassium hydroxide in ethanol to give 3-phenyl-1,2,4-triazole-5-thione. 3-Phenyl-1,2,4-triazole-5-thione (1.77 g) was then dissolved in 50 mL of methanol and treated with 0.57 g of 95% sodium methoxide, and then with 2-bromo-5-nitrothiazole (2.09 g). The mixture was stirred at room temperature for 2 hours and the precipitated sodium bromide was removed by filtration. The methanol was evaporated and the product crystallized from ethanol and water to give 1.5 g of 3-[(5-nitrothiazol-2-yl)mercapto]-5-phenyl-1,2,4-triazole, an orange solid.
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Synthesis routes and methods III

Procedure details

3-Phenyl-1,2,4-triazole-5-thione (E. Hogarth, J. Chem. Soc. (1949) 1163) was prepared by first reacting benzoyl chloride with thiosemicarbazide in pyridine at 0° C. to give benzoyl thiosemicarbazide. Benzoyl thiosemicarbazide was treated with potassium hydroxide or potassium or sodium ethoxide in ethanol to give 3-phenyl-1,2,4-triazole-5-thione. 3-Phenyl-1,2,4-triazole-5-thione (1.77 g) was then dissolved in 50 mL of methanol and treated with 0.57 g of 95% sodium methoxide, and then with 2-bromo-5-nitrothiazole (2.09 g). The mixture was stirred at room temperature for 2 hours and the precipitated sodium bromide was removed by filtration. The methanol was evaporated and the product crystallized from ethanol and water to give 1.5 g of 3-[(5-nitrothiazol-2-yl)mercapto]-5-phenyl-1,2,4-triazole as colorless crystals, MP 155-157° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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